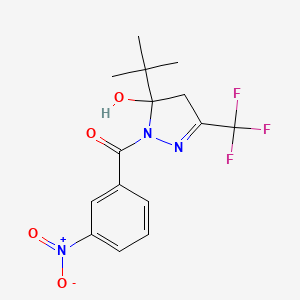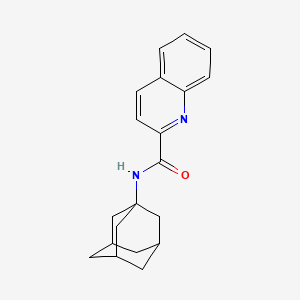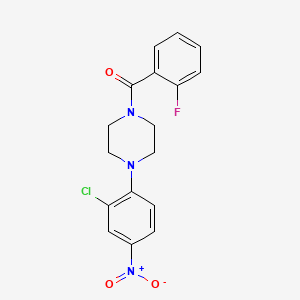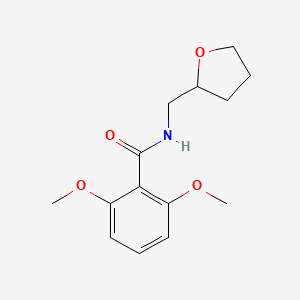![molecular formula C21H27NO4 B4926643 N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide, also known as DMPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEB belongs to the class of compounds known as cannabinoids, which are known to have various physiological and biochemical effects on the body.
作用機序
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide acts on the endocannabinoid system, which is a complex signaling system in the body involved in various physiological processes such as pain sensation, appetite, and mood regulation. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide acts as a partial agonist of the CB1 and CB2 receptors, which are the main receptors of the endocannabinoid system. By activating these receptors, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide can modulate various physiological processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has been found to have various biochemical and physiological effects on the body. Studies have shown that N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and activating the CB1 and CB2 receptors. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide can also induce apoptosis in cancer cells by activating the CB2 receptor and inhibiting the Akt/mTOR signaling pathway. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has several advantages for lab experiments, such as its high potency and selectivity for the CB1 and CB2 receptors. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide is also relatively easy to synthesize and purify, making it a useful tool for studying the endocannabinoid system. However, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has some limitations, such as its poor solubility in water and its potential to degrade over time, which can affect its stability and reproducibility in experiments.
将来の方向性
There are several future directions for research on N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide. One direction is to further investigate its potential therapeutic applications in various fields such as neurology, oncology, and immunology. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide in vivo, which can provide valuable information on its efficacy and safety. Additionally, research can be done to optimize the synthesis and purification methods of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide to improve its stability and reproducibility in experiments.
合成法
The synthesis of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide involves the reaction between 3,4-dimethoxybenzaldehyde and 4-ethoxybenzylamine in the presence of butanoyl chloride and triethylamine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. Studies have shown that N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has anti-inflammatory, analgesic, and antitumor properties. N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(4-ethoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-5-7-20(23)22-21(15-8-11-17(12-9-15)26-6-2)16-10-13-18(24-3)19(14-16)25-4/h8-14,21H,5-7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOITNOUGCZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)OCC)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol](/img/structure/B4926561.png)
![1-(3-ethoxy-2-hydroxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4926566.png)
![3-(4-methoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926575.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4926579.png)
![1'-benzyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4926580.png)

![3-[(4-bromophenoxy)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4926588.png)
![6-amino-7-chloro-2-methyl-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B4926619.png)
![N-(4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}phenyl)acetamide](/img/structure/B4926627.png)

![N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4926645.png)

![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)
